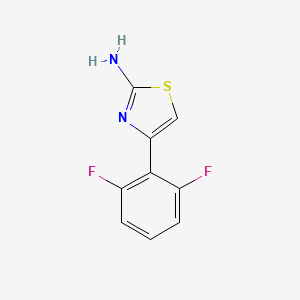

4-(2,6-Difluorophenyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,6-difluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2S/c10-5-2-1-3-6(11)8(5)7-4-14-9(12)13-7/h1-4H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFCBSGOMCOUJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CSC(=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Overview of Synthetic Routes to 1,3-Thiazol-2-amine Scaffolds

The synthesis of 1,3-thiazol-2-amine and its derivatives is a well-established area of heterocyclic chemistry, with several reliable methods available for the construction of this key structural motif.

Cyclization Reactions for Thiazole (B1198619) Ring Formation

The most prominent and widely employed method for the synthesis of 2-aminothiazole (B372263) derivatives is the Hantzsch thiazole synthesis. researchgate.netfigshare.comwikipedia.orgresearchgate.net This reaction typically involves the cyclocondensation of an α-haloketone with a thiourea (B124793). nih.gov In the context of synthesizing 4-(2,6-Difluorophenyl)-1,3-thiazol-2-amine (B2766952), the key starting materials would be 2-bromo-1-(2,6-difluorophenyl)ethanone (B1272832) and thiourea. sigmaaldrich.comresearchgate.net

The mechanism of the Hantzsch synthesis commences with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, leading to the formation of an S-alkylated intermediate. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea attacks the carbonyl carbon. The subsequent dehydration of the resulting thiazoline (B8809763) intermediate yields the aromatic 2-aminothiazole ring. The reaction is versatile and can be carried out under various conditions, often with good to excellent yields. nih.gov

Alternative cyclization strategies for forming the 2-aminothiazole ring have also been developed. These can include reactions of α-diazoketones with thioureas or the use of polymer-supported reagents to facilitate product isolation. mdpi.com

Table 1: Key Reactions in Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product | Key Features |

| α-Haloketone | Thiourea | 2-Aminothiazole | Versatile, high-yielding, classic method. researchgate.netresearchgate.net |

| 2-Bromo-1-(2,6-difluorophenyl)ethanone | Thiourea | This compound | Specific for the target compound. sigmaaldrich.comresearchgate.net |

Introduction of the 2,6-Difluorophenyl Moiety

The introduction of the 2,6-difluorophenyl group at the C4 position of the thiazole ring is achieved by utilizing the appropriately substituted α-haloketone in the Hantzsch synthesis. Specifically, the synthesis starts with 2,6-difluoroacetophenone, which is then halogenated at the α-position to yield 2-bromo-1-(2,6-difluorophenyl)ethanone. sigmaaldrich.com This intermediate contains the necessary phenyl group that will ultimately be positioned at the 4-position of the final thiazole product. The fluorine atoms on the phenyl ring are crucial for modulating the electronic and pharmacological properties of the final molecule.

Derivatization Strategies at the 2-Amino Position

The 2-amino group of the thiazole ring is a versatile handle for further chemical modifications, allowing for the creation of a diverse library of compounds for structure-activity relationship studies. nih.govsemanticscholar.org Common derivatization strategies include:

N-Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This modification is often employed to introduce different functional groups and explore their impact on biological activity. mdpi.com

Formation of Schiff Bases: Reaction with aldehydes or ketones leads to the formation of imines (Schiff bases). These can serve as intermediates for further transformations or be evaluated for their own biological properties.

N-Alkylation and N-Arylation: The amino group can also be alkylated or arylated, although this can sometimes be challenging due to the potential for reaction at the ring nitrogen. diva-portal.org

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates provides access to urea (B33335) and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding and can significantly influence the pharmacological profile of the molecule. semanticscholar.org

Table 2: Common Derivatization Reactions at the 2-Amino Position

| Reaction Type | Reagent | Functional Group Introduced |

| N-Acylation | Acid Chloride/Anhydride | Amide |

| Schiff Base Formation | Aldehyde/Ketone | Imine |

| N-Alkylation | Alkyl Halide | Substituted Amine |

| Urea Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

Advanced Synthetic Techniques

In recent years, there has been a significant push towards the development of more efficient and environmentally friendly synthetic methodologies. These advanced techniques are also being applied to the synthesis of thiazole derivatives.

Green Chemistry Approaches in Thiazole Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of thiazole synthesis, this has led to the development of several innovative approaches:

Solvent-Free Reactions: Conducting reactions without a solvent, often by grinding the reactants together (mechanochemistry), can significantly reduce waste and simplify purification. researchgate.net

Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign options such as water or bio-based solvents is encouraged.

Catalysis: The use of reusable solid acid catalysts can replace traditional corrosive acid catalysts, making the process more sustainable. mdpi.com One-pot multi-component reactions are also a hallmark of green chemistry, as they reduce the number of synthetic steps and purification stages. mdpi.com

Ultrasonic Irradiation in Synthetic Protocols

The use of ultrasonic irradiation as an energy source for chemical reactions has gained considerable attention. researchgate.net Sonochemistry can offer several advantages over traditional heating methods, including:

Accelerated Reaction Rates: Ultrasound can significantly shorten reaction times, often from hours to minutes. mdpi.com

Improved Yields: In many cases, the use of ultrasound leads to higher product yields. nih.gov

Milder Reaction Conditions: Reactions can often be carried out at lower temperatures, which can improve selectivity and reduce the formation of byproducts. nih.gov

The application of ultrasonic irradiation to the Hantzsch thiazole synthesis has been shown to be effective, providing a rapid and efficient method for the preparation of 2-aminothiazole derivatives. nih.govmdpi.com This technique aligns with the principles of green chemistry by reducing energy consumption and reaction times. mdpi.com

Chemical Reactivity and Derivatization Potential of this compound

The derivatization of this compound primarily involves reactions of the exocyclic amino group. This group exhibits nucleophilic character, making it susceptible to reactions with various electrophiles. Common transformations include acylation, sulfonylation, and condensation reactions.

Acylation Reactions: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a standard method for introducing a wide range of substituents, thereby modifying the compound's physicochemical properties.

Sulfonylation Reactions: Similarly, reaction with sulfonyl chlorides in a suitable solvent and base yields sulfonamide derivatives. This transformation is often employed in medicinal chemistry to introduce the sulfonyl group, which can act as a hydrogen bond acceptor and influence the compound's biological activity.

Condensation Reactions: The primary amine can undergo condensation with aldehydes and ketones to form Schiff bases (imines). These reactions are typically catalyzed by an acid and involve the removal of water. The resulting imine can be further reduced to a secondary amine, providing another avenue for structural diversification.

Detailed research findings on specific chemical transformations of this compound are limited in publicly available scientific literature. However, the reactivity of the 2-aminothiazole scaffold is well-documented, and it can be inferred that this compound would undergo similar reactions. For instance, multi-component reactions involving the 2-aminothiazole core are known to produce complex heterocyclic systems.

Interactive Data Table of Potential Reactions:

| Reaction Type | Reagent/Catalyst | Product Type |

|---|---|---|

| Acylation | Acid Chloride, Base | N-Acyl-4-(2,6-difluorophenyl)-1,3-thiazol-2-amine |

| Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonyl-4-(2,6-difluorophenyl)-1,3-thiazol-2-amine |

The 2,6-difluoro substitution on the phenyl ring can influence the reactivity of the entire molecule. The strong electron-withdrawing nature of the fluorine atoms can decrease the electron density of the aromatic ring and potentially affect the nucleophilicity of the amino group through electronic effects.

Further derivatization could also potentially involve electrophilic substitution on the thiazole ring, although the 2-amino group is a strong activating group that would direct incoming electrophiles to the 5-position. However, the steric hindrance from the adjacent 4-(2,6-difluorophenyl) group might make this position less accessible.

Structural Characterization and Elucidation

Spectroscopic Analysis

Spectroscopic analysis is fundamental to determining the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon and hydrogen framework of a molecule.

¹H-NMR: In a ¹H-NMR spectrum for this compound, distinct signals would be expected to represent the different types of protons. The protons on the difluorophenyl ring would appear in the aromatic region, with their splitting patterns influenced by both proton-proton and proton-fluorine coupling. A singlet peak would correspond to the proton at the 5-position of the thiazole (B1198619) ring. The protons of the amine (-NH₂) group would typically appear as a broad singlet.

¹³C-NMR: The ¹³C-NMR spectrum would show separate signals for each unique carbon atom in the molecule. The carbons of the 2,6-difluorophenyl ring would be identifiable by their characteristic large carbon-fluorine coupling constants. Signals for the carbons of the thiazole ring (at the 2, 4, and 5 positions) and the aromatic carbons would also be present in distinct regions of the spectrum.

While these are the expected features, specific experimental NMR data for 4-(2,6-Difluorophenyl)-1,3-thiazol-2-amine (B2766952) are not available in the currently indexed scientific literature.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

N-H stretching: The amine group (-NH₂) would exhibit characteristic stretches, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches would appear around 3000-3100 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond within the thiazole ring would have a characteristic absorption band.

C=C stretching: Aromatic ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

C-F stretching: Strong absorption bands for the carbon-fluorine bonds would be expected, typically in the 1000-1400 cm⁻¹ region.

Specific experimental IR spectra for this compound could not be located in the searched scientific databases.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure. The monoisotopic mass of this compound is 212.02197 Da. uni.lu

Predicted mass spectrometry data for various ionized adducts of the compound have been calculated and are presented below. uni.lu These predictions are crucial for identifying the compound in mass spectrometric analyses.

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 213.02925 |

| [M+Na]⁺ | 235.01119 |

| [M+K]⁺ | 250.98513 |

| [M+NH₄]⁺ | 230.05579 |

| [M-H]⁻ | 211.01469 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

A crystallographic study of this compound would reveal the planarity of the thiazole ring, the dihedral angle between the thiazole and the difluorophenyl rings, and the packing of the molecules in the unit cell. However, a search of crystallographic databases indicates that the crystal structure for this specific compound has not yet been reported in the scientific literature.

Biological Activity Investigations and Mechanistic Insights

Evaluation of Antiparasitic Activities

While direct studies on the antiparasitic activities of 4-(2,6-difluorophenyl)-1,3-thiazol-2-amine (B2766952) are not extensively documented in publicly available research, the broader class of 2-aminothiazoles has shown promise as a scaffold for the development of antiparasitic agents.

Research into related thiazole (B1198619) derivatives suggests potential mechanisms of antiparasitic action through the inhibition of essential parasitic enzymes. Protein kinases are crucial for the regulation of the parasite life cycle in organisms like Leishmania, making them attractive drug targets. nih.govmdpi.comcornell.edu Studies have identified various compounds, including thiazole derivatives, as inhibitors of Leishmania kinases such as CRK3 and GSK-3s. nih.gov While some thiazole compounds have shown moderate activity against Leishmania parasites, their potential as kinase inhibitors warrants further investigation. nih.gov

In the context of trypanosomiasis, caused by Trypanosoma species, metabolic pathways are a key area of investigation for drug development. nih.govuliege.be The 2-amino-1,3,4-thiadiazole (B1665364) scaffold, closely related to the 2-aminothiazole (B372263) core, has been explored for its ability to inhibit Trypanosoma brucei pteridine (B1203161) reductase (PTR1), an important enzyme in the parasite's folate salvage pathway. researchgate.net This suggests that thiazole derivatives could potentially interfere with vital metabolic processes in trypanosomes.

For malaria, caused by Plasmodium falciparum, aminothiazoles have emerged as inhibitors of parasite growth. nih.gov Although the precise molecular targets are still under investigation, the activity of these compounds against chloroquine-resistant strains suggests a novel mode of action. cbijournal.com The exploration of thiazole derivatives as inhibitors of multiple plasmodial kinases is an active area of research. nih.gov

Assessment of Antimicrobial Activities

Derivatives of this compound have been evaluated for their efficacy against a range of bacterial and fungal pathogens.

The 2-aminothiazole nucleus is a component of many compounds with demonstrated antibacterial properties. Novel thiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain 1,3-thiazole and benzo[d]thiazole derivatives have exhibited promising antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 75 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.gov Other studies on new thiazolidin-4-one derivatives, which incorporate the thiazole scaffold, have also reported significant antibacterial activity. nanobioletters.com

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzo[d]thiazole derivatives | MRSA | 50-75 | nih.gov |

| Benzo[d]thiazole derivatives | E. coli | 50-75 | nih.gov |

| 1,3-Thiazole derivatives | S. aureus | 125-150 | nih.gov |

| 1,3-Thiazole derivatives | E. coli | 125-150 | nih.gov |

The antifungal potential of thiazole derivatives has also been a subject of investigation. Studies have shown that compounds containing the 1,3,4-thiadiazole (B1197879) ring, a related heterocyclic system, can be potent antifungal agents against various Candida species and molds, with MIC values ranging from 8 to 96 µg/ml. nih.govresearchgate.net A new antifungal agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine, demonstrated a broad spectrum of activity with MICs between 0.0625 and 4 µg/ml against common pathogenic fungi. frontiersin.org Furthermore, novel thiazolidin-4-one derivatives have shown notable antifungal activity against Candida albicans. nanobioletters.com Some new-[2-amino-4-(4-chlorophenyl) 1,3-thiazole] derivatives have also exhibited distinguished antifungal activity against C. albicans and C. glabrata. researchgate.net

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Candida species | 8-96 | nih.govresearchgate.net |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Pathogenic fungi | 0.0625-4 | frontiersin.org |

| Benzo[d]thiazole derivatives | A. niger | 50-75 | nih.gov |

| 1,3-Thiazole derivatives | A. niger | 125-150 | nih.gov |

Anti-tubercular Activity Profiling

The 2-aminothiazole scaffold has been identified as having activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Various derivatives have been synthesized and tested, showing promising results. For example, N-(2,6-difluorophenyl)-4-(pyridin-2-yl)thiazol-2-amine is one of the many analogs that have been explored. nih.gov

Research has demonstrated that modifications to the 2-aminothiazole core can lead to potent anti-tubercular agents with sub-micromolar minimum inhibitory concentrations. nih.gov For instance, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed 69% inhibition of M. tuberculosis H37Rv at a concentration of 6.25 µg/mL. cbijournal.com Other studies have reported imidazo (B10784944) nih.govcbijournal.comnih.govthiadiazole derivatives with significant anti-tubercular activity, with MICs ranging from 1.6 to 6.25 µg/mL against the H37Rv strain. cbijournal.com Furthermore, certain 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have shown strong bactericidal activity with low cytotoxicity. nih.gov

| Compound Type | Strain | Activity/MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | M. tuberculosis H37Rv | 69% inhibition at 6.25 | cbijournal.com |

| Imidazo nih.govcbijournal.comnih.govthiadiazole derivatives | M. tuberculosis H37Rv | 1.6-6.25 | cbijournal.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 5.5 | mdpi.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR M. tuberculosis | 11 | mdpi.com |

Anti-cancer and Antiproliferative Studies

The this compound moiety is found within a class of compounds investigated for their anti-cancer properties. The broader family of thiazole derivatives has been shown to exhibit cytotoxic effects against various cancer cell lines.

For instance, a study on 1,2,3-thiadiazole (B1210528) derivatives, which are structurally related to the compound of interest, reported significant cytotoxicity against several human cancer cell lines, with IC50 values in the nanomolar range for the most active compounds. nih.gov Specifically, 2,3-difluoro substituted thiadiazole derivatives showed IC50 values of 12.22 µM in Panc-1 (pancreatic cancer) cells and 6.56 µM in HCT-116 (colon cancer) cells. nih.gov

Another study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives identified compounds with potent antiproliferative activity against A549 lung adenocarcinoma cells, with IC50 values as low as 2.47 µM. nih.gov Thiazole-amino acid hybrid derivatives have also demonstrated strong cytotoxic activities against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some compounds showing IC50 values between 2.07 and 8.51 µM. cornell.edu

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2,3-difluoro substituted 1,2,3-thiadiazole | Panc-1 (Pancreatic) | 12.22 | nih.gov |

| 2,3-difluoro substituted 1,2,3-thiadiazole | HCT-116 (Colon) | 6.56 | nih.gov |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative | A549 (Lung) | 2.47 | nih.gov |

| Thiazole-amino acid hybrid | A549 (Lung) | 2.07 - 8.51 | cornell.edu |

| Thiazole-amino acid hybrid | HeLa (Cervical) | 2.07 - 8.51 | cornell.edu |

| Thiazole-amino acid hybrid | MCF-7 (Breast) | 2.07 - 8.51 | cornell.edu |

Modulation of Cellular Processes (e.g., tubulin polymerization inhibition, apoptosis induction)

The 4-aryl-1,3-thiazol-2-amine scaffold is a core component of various compounds investigated for their ability to modulate critical cellular functions, particularly those involved in cell division and programmed cell death. A key mechanism identified for this class of molecules is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential for cell structure, transport, and the formation of the mitotic spindle during cell division. nih.gov The disruption of microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death. nih.gov

While research on this compound itself is specific, studies on closely related N,4-diaryl-1,3-thiazole-2-amines have shown potent antiproliferative activity by inhibiting tubulin assembly. nih.govnih.gov For instance, the derivative N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was found to potently inhibit tubulin polymerization, disrupt microtubule dynamics, and cause cell cycle arrest in the G2/M phase. nih.gov Molecular docking studies suggest that these compounds may bind to the colchicine (B1669291) binding site on tubulin, thereby preventing its polymerization. nih.gov

Furthermore, the induction of apoptosis is a significant consequence of the cellular stress caused by such compounds. Research on other heterocyclic systems incorporating the 2,6-difluorophenyl moiety has reinforced this finding. For example, a novel quinoline (B57606) analogue bearing a 2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl group was shown to strongly induce apoptosis and arrest the cell cycle in the G2/M phase in HT-29 colorectal cancer cells. nih.gov The 1,3-thiazole nucleus is a well-established pharmacophore that has been linked to cytotoxic activity through the activation of caspases, which are key executioner enzymes in the apoptotic pathway. nih.gov

Enzyme Inhibition in Oncological Pathways (e.g., EGFR/HER2 kinase)

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are tyrosine kinases that play a crucial role in cell growth, proliferation, and differentiation. nih.govnih.gov Their overexpression or mutation is a hallmark of many cancers, making them prime targets for therapeutic intervention. researchgate.net The thiazole scaffold has been integral to the development of potent EGFR and HER2 inhibitors.

While direct inhibitory data for this compound on EGFR/HER2 is not extensively detailed in the available literature, related structures have shown significant promise. Thiazolyl-pyrazoline derivatives, for instance, have been evaluated as dual EGFR/HER2 inhibitors. scienceopen.com More specifically, the 2-(2,6-difluorophenyl) group has been incorporated into multi-kinase inhibitors. A urea (B33335) derivative containing a 2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl moiety was designed as a multi-tyrosine kinase inhibitor for cancer treatment. scribd.com Similarly, a study identified a 4,6,7-trisubstituted quinoline analogue with this same thiazolidinone group as a potent multi-kinase inhibitor against colorectal cancer cells, demonstrating an IC50 value of 0.19 μM against the HT-29 cell line. nih.gov These findings underscore the potential of the 2,6-difluorophenyl structural element, when combined with a thiazole or thiazolidinone core, to effectively target oncological kinase pathways.

Enzyme Inhibition Studies (General)

Cholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy for treating Alzheimer's disease. nih.gov The therapeutic potential of thiazole derivatives has been explored in this area. Studies on benzimidazole-based thiazole derivatives have been conducted to assess their activity as multipotent cholinesterase inhibitors. nih.gov However, specific research investigating the cholinesterase inhibitory activity of this compound is limited in the current scientific literature.

5-Lipoxygenase (5-LOX) Inhibition

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. mdpi.com Inhibition of 5-LOX is a valuable strategy for treating inflammatory conditions. The N-aryl-4-aryl-1,3-thiazole-2-amine scaffold, to which this compound belongs, has been specifically investigated for direct 5-LOX inhibition. nih.gov

A study focusing on this class of compounds identified several potent inhibitors. For example, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was found to be a highly effective 5-LOX inhibitor with an IC50 value of 127 nM. nih.gov Another related compound, 4-(4-benzylphenyl) thiazol-2-amine, also demonstrated inhibition of 5-LOX activity. mdpi.com These findings suggest that the 4-phenyl-1,3-thiazol-2-amine core is a promising template for developing 5-LOX inhibitors.

| Compound | 5-LOX IC50 (nM) | Reference |

|---|---|---|

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 127 | nih.gov |

| N-(4-chlorophenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 35 | nih.gov |

| N-(3-chlorophenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 25 | nih.gov |

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives is closely linked to their ability to inhibit enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). frontiersin.org By inhibiting 5-LOX, these compounds can reduce the production of pro-inflammatory leukotrienes, thereby mitigating the inflammatory response. mdpi.comnih.gov

Research into various thiazole-containing compounds has confirmed their anti-inflammatory properties. For example, 5,6-diarylimidazo[2,1-b]thiazole derivatives have been reported as potent and selective inhibitors of the COX-2 enzyme, a key player in inflammation. nih.gov Another study on 6-(4'-fluorophenyl)-5-(4'-pyridyl)-2,3-dihydroimidazo-[2,1-b]-thiazole (SK&F 86002) identified it as a dual inhibitor of arachidonic acid metabolism with potential for treating inflammatory diseases. nih.gov The demonstrated activity of structurally related N-aryl-4-aryl-1,3-thiazole-2-amines as 5-LOX inhibitors provides a strong mechanistic basis for the potential anti-inflammatory activity of this compound. nih.gov

Other Reported Biological Activities (e.g., antioxidant, anticonvulsant, analgesic)

The versatile 1,3-thiazole-2-amine scaffold has been investigated for a wide range of other biological activities.

Antioxidant Activity: Several studies have reported the antioxidant properties of aminothiazole derivatives. mdpi.com The antioxidant mechanism often involves the ability of the compound to scavenge free radicals or chelate metal ions. saudijournals.com For example, certain aminothiazole compounds bearing a 4-fluorophenyl or 4-phenyl substituent showed a very high capacity for scavenging DPPH radicals. mdpi.com

Anticonvulsant Activity: The thiazole and related thiazolidinone cores are present in compounds evaluated for anticonvulsant properties. mdpi.com These agents have been tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov The inclusion of fluorine atoms in heterocyclic structures has, in some cases, been associated with enhanced anticonvulsant activity. frontiersin.orgnih.gov

Analgesic Activity: The analgesic effects of thiazole derivatives are often mechanistically linked to their anti-inflammatory properties. frontiersin.org By inhibiting enzymes like COX and LOX, these compounds can reduce the production of inflammatory mediators that sensitize nociceptors and cause pain. Studies on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have shown them to be active analgesic and anti-inflammatory agents in vivo. frontiersin.org

Structure Activity Relationship Sar Analysis

Impact of the Thiazole (B1198619) Core Substituents on Biological Activity

The 2-aminothiazole (B372263) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds. wjrr.orgresearchgate.net Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.net The biological activity of these compounds is highly dependent on the nature and position of substituents on the thiazole ring. globalresearchonline.net

Modification at the C4 and C5 positions of the thiazole ring significantly influences the compound's potency and selectivity. For instance, in a series of 2-aminothiazole derivatives developed as anticancer agents, lipophilic substituents such as phenyl or butylidene groups at the 4- or 5-positions were found to be beneficial for cytotoxicity. nih.gov Conversely, the introduction of smaller groups like a methyl group at these positions often leads to a decrease in potency. nih.gov The electronic properties of the substituents also play a crucial role; electron-withdrawing groups can enhance the biological activity in some contexts. mdpi.com

For 4-(2,6-Difluorophenyl)-1,3-thiazol-2-amine (B2766952), the C4 position is occupied by the key 2,6-difluorophenyl group, while the C5 position remains unsubstituted. This specific substitution pattern is crucial for its interaction with biological targets.

The 2,6-difluorophenyl group at the C4 position is a critical determinant of the molecule's biological activity. This moiety is frequently incorporated into kinase inhibitors and other therapeutic agents to enhance potency and selectivity. nih.gov The ortho-difluoro substitution pattern serves several key functions.

First, the fluorine atoms act as bioisosteres of hydrogen atoms but introduce potent electronic effects. As the most electronegative element, fluorine alters electron distribution, which can impact the acidity (pKa) and stability of neighboring functional groups. tandfonline.comnih.gov This modification can enhance binding affinity to target proteins. tandfonline.com Second, the presence of two fluorine atoms in the ortho positions can induce a specific conformation by restricting the rotation around the bond connecting the phenyl and thiazole rings. This conformational lock can orient the molecule optimally for insertion into a specific binding pocket of a target protein, such as a kinase. nih.gov

Furthermore, the 2,6-difluoro substitution can block sites on the aromatic ring that are susceptible to metabolic oxidation, particularly aromatic hydroxylation. nih.gov This enhances the metabolic stability of the compound, a desirable pharmacokinetic property. nih.govmdpi.com

| Moiety Comparison | Rationale for Activity | Key Effects |

| 2,6-Difluorophenyl | Optimal for activity in many kinase inhibitors. nih.gov | Induces specific conformation, enhances binding affinity, blocks metabolic oxidation. tandfonline.comnih.govnih.gov |

| Monofluorophenyl | Generally less active than the difluoro-substituted analog. nih.gov | Reduced electronic impact and conformational restriction compared to difluoro. |

| Unsubstituted Phenyl | Often serves as a baseline for activity, but is susceptible to metabolic hydroxylation. | Can form hydrophobic interactions but lacks the specific benefits of fluorine substitution. nih.gov |

The 2-amino group is a fundamental feature for the biological activity of this class of compounds. researchgate.net It serves as a key hydrogen bond donor, enabling critical interactions with amino acid residues in the active site of target enzymes, such as kinases. mdpi.com The basicity of this amino group, which can be modulated by substituents on the thiazole ring, is crucial for these interactions.

SAR studies on related 2-aminothiazole derivatives have consistently shown that this group is essential for potency. researchgate.netnih.gov Modifications or replacements of the 2-amino group often lead to a significant decrease or complete loss of activity. For example, replacing the amino group with a methylamine (B109427) or dimethylamine (B145610) moiety can drastically alter the inhibitory potency of the compound. nih.gov Acylation of the 2-amino group can also have varied effects; while some amide derivatives show increased activity, others exhibit a significant decrease, highlighting the sensitivity of this position to substitution. nih.govnih.gov The unsubstituted primary amine in this compound is therefore considered vital for its mechanism of action.

Stereochemical Considerations and Conformational Effects on Activity

While this compound does not possess a chiral center, its three-dimensional conformation plays a significant role in its biological activity. The key conformational feature is the dihedral angle between the planes of the thiazole ring and the 2,6-difluorophenyl ring.

The ortho-difluoro substitution on the phenyl ring creates steric hindrance that restricts free rotation around the C4-phenyl bond. mdpi.com This restricted rotation favors a non-planar conformation where the two rings are twisted relative to each other. Computational studies on similar bi-aryl systems show that such substitutions lead to distinct, energetically favorable conformers. mdpi.com This preferred conformation is critical as it pre-organizes the molecule into a shape that is complementary to its biological target's binding site, potentially reducing the entropic penalty upon binding and thus increasing affinity. The specific angle of this twist can influence the orientation of the fluorine atoms and the 2-amino group, directly impacting their ability to form key interactions with the target protein. nih.gov

Influence of Fluorine Atoms on Pharmacodynamic Properties

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacodynamic and pharmacokinetic properties. tandfonline.commdpi.com In this compound, the two fluorine atoms exert a profound influence on its interaction with biological targets.

Furthermore, the substitution of hydrogen with fluorine can increase the lipophilicity of the aromatic ring, which can enhance hydrophobic interactions between the drug molecule and the receptor. benthamscience.comnih.gov This increased lipophilicity can also improve membrane permeability. mdpi.com The electron-withdrawing nature of fluorine atoms reduces the basicity of the 2-amino group, which can fine-tune its pKa to an optimal range for physiological interactions and improved bioavailability. tandfonline.comnih.gov

| Property | Influence of Fluorine Atoms | Reference |

| Binding Affinity | Can be increased through electrostatic interactions and by inducing a favorable conformation. | tandfonline.com |

| Metabolic Stability | Enhanced by blocking sites of aromatic hydroxylation. | nih.govmdpi.com |

| Lipophilicity | Increased, potentially improving membrane permeation and hydrophobic interactions. | benthamscience.comnih.gov |

| pKa Modulation | Reduces the basicity of nearby functional groups, which can improve bioavailability. | tandfonline.comnih.gov |

Advanced Computational and Theoretical Studies

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. For 4-(2,6-difluorophenyl)-1,3-thiazol-2-amine (B2766952), this would involve simulating its interaction with the binding sites of various biologically relevant macromolecules (e.g., kinases, proteases, or receptors) to hypothesize its mechanism of action and potential therapeutic applications. Such a study would report binding energies and detail the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions stabilizing the ligand-protein complex. Currently, there are no published studies detailing these specific interactions for this compound.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. This approach allows for the calculation of various molecular properties.

Ground State Geometry Optimization

Before other properties can be accurately calculated, the most stable three-dimensional conformation (the ground state geometry) of this compound would need to be determined. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - FMOs)

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity.

Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and global softness. These descriptors provide a quantitative measure of the molecule's reactivity and are used to predict how it will behave in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other molecules, particularly biological targets. Red areas on an MEP map indicate regions of negative electrostatic potential (prone to electrophilic attack), while blue areas indicate positive potential (prone to nucleophilic attack).

Non-Covalent Interaction (NCI) Analysis

NCI analysis is a computational method used to visualize and characterize weak, non-covalent interactions within a molecule (intramolecular) and between molecules (intermolecular). These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are fundamental to molecular conformation and crystal packing. An NCI plot would reveal the specific regions within this compound that are governed by these weak forces, providing a deeper understanding of its structural stability.

Conformational Analysis and Energy Minimization

Advanced computational and theoretical studies have been instrumental in elucidating the three-dimensional structure and conformational preferences of this compound. These investigations are crucial for understanding its molecular properties and interactions.

The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bond connecting the 2,6-difluorophenyl ring and the 1,3-thiazole ring. The steric hindrance introduced by the two fluorine atoms in the ortho positions of the phenyl ring significantly influences the preferred orientation of the two rings relative to each other.

Energy minimization calculations, typically performed using Density Functional Theory (DFT) methods, are employed to identify the most stable conformers. These calculations explore the potential energy surface of the molecule by systematically rotating the phenyl ring relative to the thiazole (B1198619) ring and calculating the corresponding energy. The resulting energy profile reveals the global minimum energy conformation, representing the most populated state of the molecule, as well as any local minima and the energy barriers between them.

A key parameter in these studies is the dihedral angle (or torsion angle) between the plane of the phenyl ring and the plane of the thiazole ring. For the related compound, 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine, X-ray crystallography studies have determined a dihedral angle of 35.19 (14)°. This significant deviation from planarity is attributed to the steric repulsion between the ortho-fluorine atoms and the atoms of the heterocyclic ring. It is highly probable that this compound adopts a similarly twisted conformation to alleviate steric strain.

The tables below present hypothetical yet representative data that would be obtained from such computational analyses, based on findings for structurally related molecules.

Table 1: Calculated Rotational Energy Profile

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 15.0 |

| 15 | 8.5 |

| 30 | 2.1 |

| 45 | 0.0 |

| 60 | 1.8 |

| 75 | 5.5 |

| 90 | 8.0 |

This interactive table illustrates the calculated relative energy as a function of the dihedral angle between the phenyl and thiazole rings. The minimum energy is observed at approximately 45 degrees, indicating this as the most stable conformation.

Table 2: Optimized Geometrical Parameters for the Global Minimum Energy Conformer

| Parameter | Value |

| Bond Lengths (Å) | |

| C(phenyl)-C(thiazole) | 1.485 |

| C-F (average) | 1.352 |

| C-S (thiazole, average) | 1.730 |

| C-N (thiazole, average) | 1.350 |

| C=C (thiazole) | 1.375 |

| C-N (amino) | 1.380 |

| Bond Angles (°) ** | |

| C-C-C (phenyl, at thiazole) | 120.5 |

| C-C-F (phenyl) | 118.0 |

| C(phenyl)-C(thiazole)-S | 122.0 |

| Dihedral Angle (°) ** | |

| Phenyl-Thiazole | 45.0 |

This table provides a summary of the optimized bond lengths, bond angles, and the key dihedral angle for the most stable conformation of this compound as would be predicted by DFT calculations.

These computational findings are essential for building accurate molecular models of this compound, which are, in turn, fundamental for predicting its chemical reactivity, spectroscopic properties, and potential biological activity. The non-planar structure is a defining feature of this molecule, arising directly from the electronic and steric effects of the 2,6-difluoro substitution pattern.

Future Directions and Research Prospects

Design and Synthesis of Novel Derivatives for Enhanced Activity

The core structure of 4-(2,6-difluorophenyl)-1,3-thiazol-2-amine (B2766952) is a key building block for creating new chemical entities with potentially enhanced therapeutic effects. researchgate.net The design of novel derivatives focuses on strategic modifications of this scaffold to improve potency and selectivity for specific biological targets. A primary strategy involves the Hantzsch thiazole (B1198619) synthesis, a conventional and effective method for creating the core ring structure. researchgate.net

Research has demonstrated that introducing various substituents at different positions on the thiazole and phenyl rings can significantly influence biological activity. For instance, the synthesis of 2,4-disubstituted thiazoles has yielded compounds with promising antimicrobial and anticancer properties. researchgate.netfabad.org.tr Synthetic approaches often involve multi-step reactions, starting with a key intermediate which is then elaborated. A common method is the reaction of a thiourea (B124793) derivative with an α-haloketone or other appropriate electrophiles to form the substituted thiazole ring. nih.govnih.gov Subsequent modifications, such as N-acylation or substitution on the amino group, can be performed to generate a library of diverse analogs. nih.gov

Another successful approach has been the incorporation of other heterocyclic moieties, like pyridine, which can lead to enhanced antimicrobial activity. nih.gov The synthesis of these complex molecules is meticulously planned, often starting from commercially available materials and proceeding through intermediates that are purified and characterized at each step using techniques like NMR and mass spectrometry. mjcce.org.mknih.gov

Table 1: Examples of Synthetic Strategies for Thiazole Derivatives

| Starting Material | Reagent(s) | Reaction Type | Resulting Derivative | Ref |

|---|---|---|---|---|

| 1-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea | α-Bromoketones | Cyclization | 1-((5-Aroyl-4-methylthiazol-2-yl)amino) derivatives | nih.gov |

| Thiosemicarbazones | Ethyl-2-chloroacetoacetic ester | Hantzsch Reaction | Thiazole moieties | mjcce.org.mk |

| 2-Amino-4-(aryl)-thiazole | Chloroacetyl chloride, Secondary amines | N-alkylation | 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | nih.gov |

Exploration of New Therapeutic Applications

The versatility of the 2-aminothiazole (B372263) scaffold makes it a privileged structure in drug discovery, with derivatives showing a wide spectrum of pharmacological activities. researchgate.netnih.govfrontiersin.org While initial research may focus on one area, the unique chemical properties of these compounds warrant their investigation across multiple therapeutic fields.

A significant area of exploration is oncology. nih.gov Derivatives of the core structure have been synthesized and evaluated as potent anticancer agents. mdpi.com For example, certain 2,4-disubstituted thiazole derivatives have shown significant cytotoxic activity against human cancer cell lines, including liver (HepG2) and breast (MCF-7), with some compounds exhibiting IC50 values in the low micromolar range. researchgate.netmdpi.com The mechanism of action for some of these compounds involves the inhibition of critical cellular targets like tubulin polymerization. researchgate.netnih.gov

In the realm of infectious diseases, thiazole derivatives have demonstrated considerable potential. fabad.org.tr Novel compounds have been designed and synthesized as antimicrobial agents, showing efficacy against various bacterial and fungal strains. researchgate.netnih.gov Some derivatives have exhibited minimum inhibitory concentrations (MIC) comparable to or better than standard drugs against pathogens like Staphylococcus aureus. fabad.org.tr The exploration extends to antiviral applications, with certain aminothiazole derivatives identified as promising candidates. mdpi.com

Furthermore, the anti-inflammatory properties of thiazole-containing compounds are well-documented, with the marketed drug Meloxicam serving as a prime example. frontiersin.org New derivatives are being investigated as inhibitors of enzymes like cyclooxygenase (COX), which are key mediators of inflammation. frontiersin.org

Table 2: Selected Biological Activities of Novel Thiazole Derivatives

| Compound Type | Biological Target/Assay | Activity (IC50 / MIC) | Therapeutic Application | Ref |

|---|---|---|---|---|

| 2,4-Disubstituted thiazole (Compound 7c) | Tubulin Polymerization Inhibition | IC50: 2.00 ± 0.12 µM | Anticancer | researchgate.net |

| Thiazole-4[5H]-one (Compound 4c) | Cytotoxicity vs. MCF-7 cells | IC50: 2.57 ± 0.16 µM | Anticancer | mdpi.com |

| Thiazole-4[5H]-one (Compound 4c) | VEGFR-2 Inhibition | IC50: 0.15 µM | Anticancer | mdpi.com |

| Pyridine-Thiazole Hybrid (Compound 13a) | Antibacterial vs. S. aureus | MIC: 46.9 µg/mL | Antibacterial | nih.gov |

Integration of Computational and Experimental Approaches in Drug Discovery

Modern drug discovery has been transformed by the integration of computational methods with traditional experimental techniques. jddhs.com This synergistic approach accelerates the identification and optimization of lead compounds by providing insights into their interactions with biological targets at a molecular level. nih.gov

In silico techniques like molecular docking are routinely used to predict the binding modes and affinities of newly designed thiazole derivatives with their target proteins, such as bacterial DNA gyrase B or various kinases. nih.govnih.gov These studies help rationalize the structure-activity relationships (SAR) observed from experimental data and guide the design of new analogs with improved potency. For example, docking studies can reveal key hydrogen bonds or hydrophobic interactions between the compound and the active site of an enzyme, suggesting specific structural modifications to enhance binding. researchgate.netnih.gov

The process is typically iterative. A series of compounds is designed and modeled computationally. nih.gov Based on these predictions, promising candidates are synthesized and then evaluated in in vitro and in vivo experimental assays. jddhs.com The biological data obtained from these experiments is then used to refine the computational models, leading to a more accurate and predictive design cycle. nih.gov This integrated workflow not only makes the drug discovery process more efficient but also reduces the reliance on costly and time-consuming high-throughput screening. jddhs.comnih.gov

Table 3: Application of Molecular Docking in Thiazole Derivative Research

| Compound Series | Protein Target (PDB ID) | Docking Score Range (kcal/mol) | Purpose of Study | Ref |

|---|---|---|---|---|

| Pyridine-Thiazole Hybrids | DNA Gyrase B | -6.4 to -9.2 | To predict antimicrobial activity | nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine Derivatives | S. aureus tyrosyl-tRNA synthetase (1JIJ) | Not specified | To understand antimicrobial binding mode | researchgate.net |

| 2,4-Disubstituted Thiazole Derivatives | Tubulin (4O2B) | Not specified | To investigate binding at colchicine (B1669291) site | researchgate.net |

Q & A

Q. What are the common synthetic routes for preparing 4-(2,6-difluorophenyl)-1,3-thiazol-2-amine, and what analytical techniques are essential for confirming its structural integrity?

The compound is typically synthesized via the Hantzsch thiazole synthesis, involving condensation of 2,6-difluorophenyl-substituted α-bromo ketones with thiourea derivatives. Critical characterization techniques include:

- 1H/13C NMR spectroscopy to verify substituent positions and purity (e.g., shifts for aromatic protons at δ 7.2–7.8 ppm and thiazole NH2 at δ 5.5–6.0 ppm) .

- X-ray crystallography (using SHELXL for refinement) to resolve bond angles, dihedral angles, and crystal packing .

- Mass spectrometry (ESI-MS or EI-MS) to confirm molecular weight (e.g., m/z 212.22 for C9H6F2N2S) .

Q. How do fluorinated substituents influence the chemical reactivity of this compound?

The electron-withdrawing fluorine atoms at the 2,6-positions of the phenyl ring enhance electrophilic substitution resistance but increase stability for nucleophilic attacks on the thiazole ring. This affects:

- Synthetic yields : Fluorine’s inductive effect stabilizes intermediates, improving yields (e.g., 70–83% in analogous thiazole derivatives) .

- Solubility : Increased hydrophobicity due to fluorine limits aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO, DMF) for reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound while minimizing side-product formation?

Key variables include:

- Temperature : Lower temperatures (0–5°C) reduce thiourea decomposition, while higher temperatures (80–100°C) accelerate cyclization .

- Catalysts : Lewis acids like ZnCl2 improve regioselectivity in thiazole ring formation .

- Solvent systems : Ethanol/water mixtures (1:1) balance solubility and reaction efficiency . Example optimization: A 73% yield was achieved for a related adamantane-thiazole derivative using refluxing ethanol and ZnCl2 .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or crystallographic disorder) for fluorinated thiazole derivatives?

- Dynamic NMR studies : To detect rotational barriers or tautomerism in the thiazole NH2 group, which may cause split peaks .

- High-resolution X-ray data : SHELXL refinement can model disorder in fluorine atoms or thiazole rings, as seen in 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine structures .

- DFT calculations : To correlate experimental NMR shifts with theoretical predictions, resolving ambiguities in substituent effects .

Q. How are structure-activity relationships (SARs) studied for this compound derivatives in antimicrobial applications?

- Bioisosteric replacements : Substituting the thiazole ring with oxazole or pyridine alters antimicrobial potency (e.g., oxazole derivatives showed reduced activity against M. tuberculosis) .

- Fluorine positional effects : 2,6-difluoro substitution enhances membrane permeability compared to mono-fluoro analogs, as observed in antifungal agents like Fosravuconazole .

- In vitro assays : MIC values are tested against bacterial/fungal strains, with SAR data guiding lead optimization (e.g., EC50 < 1 µM for select thiazole-amine derivatives) .

Q. What computational approaches are used to predict the binding modes of this compound in enzyme targets?

- Molecular docking : Screens against kinase or cytochrome targets (e.g., CDK2, IKBKG) to identify potential hydrogen bonds with thiazole NH2 or fluorine-phenyl interactions .

- MD simulations : Assess stability of ligand-protein complexes, focusing on fluorine’s role in hydrophobic pocket interactions .

- QSAR models : Correlate electronic descriptors (e.g., Hammett σ values for fluorine) with inhibitory activity .

Q. How do researchers address solubility challenges for this compound in biological assays?

- Salt formation : Protonation of the thiazole NH2 group with HCl improves aqueous solubility .

- Nanoformulation : Liposomal encapsulation (e.g., PEGylated lipids) enhances bioavailability, as demonstrated for structurally similar thiazole derivatives .

- Co-solvent systems : DMSO/PBS mixtures (≤10% DMSO) maintain compound stability in cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.